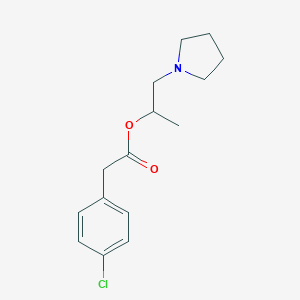

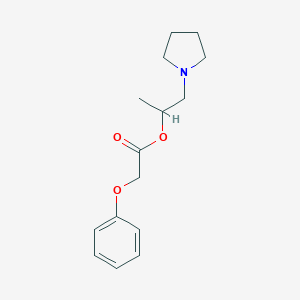

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate, also known as DIBAL-H, is a reducing agent widely used in organic chemistry for the reduction of various functional groups. It is a white solid with a molecular weight of 305.23 g/mol and a melting point of 90-92°C. DIBAL-H is a popular reagent due to its high selectivity, mild reaction conditions, and ease of use.

Mecanismo De Acción

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate acts as a hydride donor, transferring a hydride ion (H-) to the substrate. The reaction proceeds via a concerted mechanism, where the hydride ion attacks the substrate while the aluminum atom coordinates to the carbonyl oxygen. The resulting intermediate then collapses to form the reduced product and aluminum alkoxide.

Biochemical and Physiological Effects:

This compound is not used in biochemical or physiological studies due to its toxic nature and potential health hazards.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate offers several advantages in organic synthesis, including high selectivity, mild reaction conditions, and ease of use. However, it has several limitations, including its toxicity, air and moisture sensitivity, and limited shelf life.

Direcciones Futuras

Future research on 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate could focus on developing more efficient and sustainable synthesis methods, improving its selectivity and reactivity, and exploring its potential applications in other fields, such as materials science and catalysis. Additionally, further studies could investigate the mechanism of action of this compound and its potential use in asymmetric synthesis.

Métodos De Síntesis

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate is synthesized by reacting diisobutylaluminum hydride (DIBAL) with iodobenzene in the presence of a catalyst. The reaction takes place in anhydrous conditions and is typically carried out under inert atmosphere.

Aplicaciones Científicas De Investigación

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate has a wide range of applications in organic synthesis. It is commonly used for the reduction of esters, amides, nitriles, and ketones. It is also used for the synthesis of alcohols, amines, and alkyl halides. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.

Propiedades

Fórmula molecular |

C17H24INO2 |

|---|---|

Peso molecular |

401.3 g/mol |

Nombre IUPAC |

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate |

InChI |

InChI=1S/C17H24INO2/c1-12-7-6-8-13(2)19(12)11-14(3)21-17(20)15-9-4-5-10-16(15)18/h4-5,9-10,12-14H,6-8,11H2,1-3H3 |

Clave InChI |

GFRXZFCEZIIFSF-UHFFFAOYSA-N |

SMILES |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2I)C |

SMILES canónico |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2I)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)

![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)

![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)

![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)

![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)

![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)